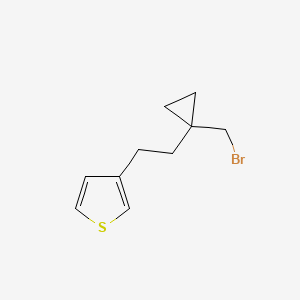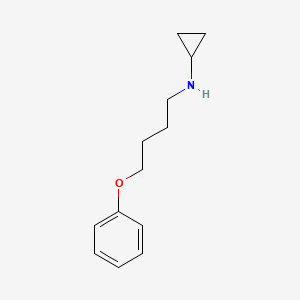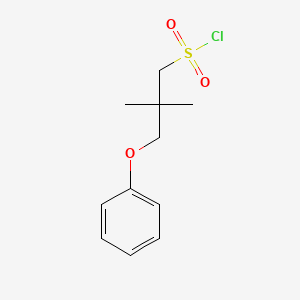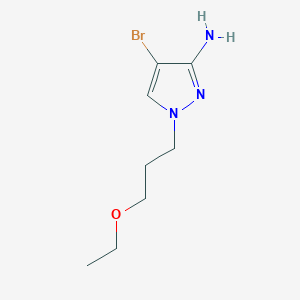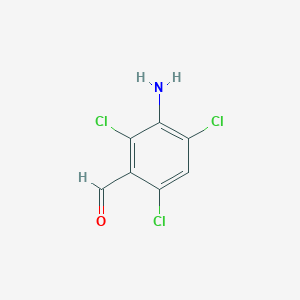![molecular formula C13H20BNO2 B13632046 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a vinyl group and a dioxaborolane moiety
Vorbereitungsmethoden
The synthesis of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Borylation: The final step involves the introduction of the dioxaborolane group, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyrrole in the presence of a palladium catalyst and a base.
Analyse Chemischer Reaktionen
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry:
Biological Research: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex organic structures. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals that can catalyze various organic reactions.
Vergleich Mit ähnlichen Verbindungen
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with other boron-containing compounds, such as:
1-methylpyrazole-4-boronic acid pinacol ester: This compound also contains a boronic acid ester group and is used in similar coupling reactions.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tetrahydropyridine ring and is used in the synthesis of various organic molecules.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar to the pyrrole compound, this pyrazole derivative is used in Suzuki-Miyaura coupling reactions and other organic transformations.
The uniqueness of this compound lies in its combination of a pyrrole ring with a vinyl and dioxaborolane group, making it a versatile building block for various applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C13H20BNO2 |
|---|---|
Molekulargewicht |
233.12 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-6-11-7-9-15(5)10-11/h6-10H,1-5H3/b8-6+ |
InChI-Schlüssel |
XUKUAXZGBCFPED-SOFGYWHQSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=C2)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
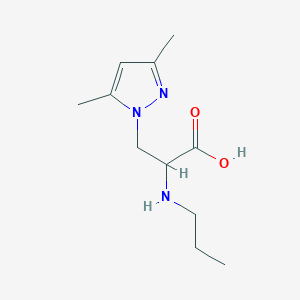


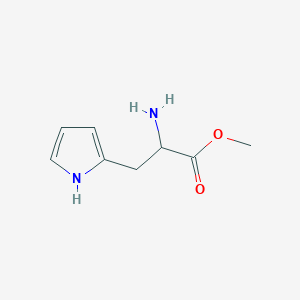
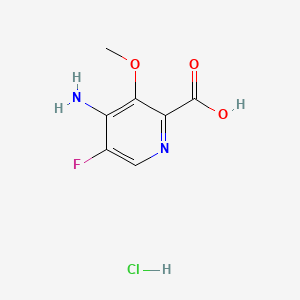
![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
